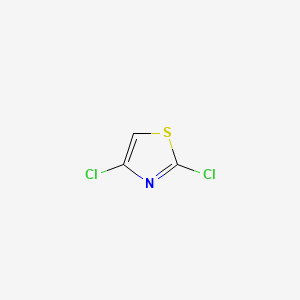

2,4-Dichlorothiazole

CAS No.: 4175-76-2

Cat. No.: VC2224756

Molecular Formula: C3HCl2NS

Molecular Weight: 154.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4175-76-2 |

|---|---|

| Molecular Formula | C3HCl2NS |

| Molecular Weight | 154.02 g/mol |

| IUPAC Name | 2,4-dichloro-1,3-thiazole |

| Standard InChI | InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H |

| Standard InChI Key | ICETWLGKJXCIDX-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)Cl)Cl |

| Canonical SMILES | C1=C(N=C(S1)Cl)Cl |

Introduction

Chemical Identity and Structure

2,4-Dichlorothiazole (CAS No: 4175-76-2) belongs to the thiazole family of heterocyclic compounds. It features a five-membered ring containing both sulfur and nitrogen atoms, with two strategically placed chlorine atoms that define its chemical behavior. The molecular structure consists of a planar thiazole ring where the chlorine substituents significantly influence its electron distribution and reactivity profile .

This compound serves as an important intermediate in organic synthesis, particularly as a building block for more complex molecules with biological activity. Its structural characteristics provide a versatile platform for further chemical modifications, making it valuable in both research and industrial applications .

Table 1: Chemical Identity of 2,4-Dichlorothiazole

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,4-Dichlorothiazole is essential for its proper handling, storage, and application in various research and industrial contexts. These properties dictate its behavior in different environments and reaction conditions.

Table 2: Physical Properties of 2,4-Dichlorothiazole

The chemical reactivity of 2,4-Dichlorothiazole is primarily determined by the electron-withdrawing effects of the chlorine atoms on the thiazole ring system. The chlorine atoms are susceptible to nucleophilic aromatic substitution reactions, with the chlorine at position 2 generally showing greater reactivity due to the activating effect of the adjacent nitrogen atom . This differential reactivity allows for selective functionalization, making it a versatile starting material for the synthesis of various derivatives with tailored properties.

Under standard conditions, 2,4-Dichlorothiazole exhibits notable stability, though it should be protected from prolonged exposure to light, moisture, and extreme temperatures to prevent degradation . Its chemical behavior in various reaction environments makes it particularly suitable for controlled synthetic transformations in pharmaceutical and agrochemical development.

Synthesis Methods

Several methodologies have been developed for the synthesis of 2,4-Dichlorothiazole, with the approach often depending on available starting materials, required scale, and specific application requirements.

The synthesis of thiazole derivatives frequently involves variations of the Hantzsch thiazole synthesis, which typically utilizes α-haloketones and thioamides or thioureas as starting materials. For 2,4-Dichlorothiazole specifically, modifications of this classical method are often employed to introduce the chlorine substituents at the desired positions.

A related compound, 2,4-dichloro-5-thiazolecarboxaldehyde, can be synthesized from 2,4-thiazolidinedione through reaction with dimethylformamide and phosphorus oxychloride. This process involves heating the reaction mixture to reflux temperature (approximately 115°C) until the evolution of hydrogen chloride gas ceases . Similar approaches with appropriate modifications can be applied to synthesize 2,4-Dichlorothiazole.

The synthetic process typically includes the following steps:

-

Reaction of appropriate starting materials under controlled conditions

-

Monitoring of the reaction progress until completion

-

Cooling and careful hydrolysis of the reaction mixture

-

Extraction with organic solvents (e.g., methylene chloride or diethyl ether)

-

Washing with suitable aqueous solutions

-

Drying over appropriate drying agents

-

Purification through distillation, recrystallization, or chromatographic methods

Industrial production of 2,4-Dichlorothiazole and its derivatives often employs continuous flow reactors to enhance reaction efficiency and yield while minimizing waste generation. These advanced production methods allow for better control of reaction parameters and can significantly reduce the formation of unwanted byproducts.

Applications in Pharmaceutical Research

Thiazoles, including 2,4-Dichlorothiazole, constitute an important class of heterocycles in medicinal chemistry due to their diverse biological activities. The thiazole scaffold is found in numerous pharmaceutically active compounds, making 2,4-Dichlorothiazole a valuable starting material in drug discovery and development.

Compounds containing the thiazole ring structure have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The reactive chlorine atoms in 2,4-Dichlorothiazole allow for functionalization of the thiazole ring, enabling the creation of libraries of derivatives with potential therapeutic applications .

Various thiazole derivatives have been screened for their antibacterial activity against bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae using standard testing methods such as the disc diffusion method . These findings highlight the potential of thiazole-based compounds in addressing bacterial infections.

Recent research has also indicated that certain thiazole derivatives exhibit protective effects against diabetes mellitus, demonstrating the ability to reverse increased serum glucose levels and improve insulin sensitivity in animal models. While these specific findings relate to other thiazole derivatives, they underscore the importance of the thiazole scaffold, of which 2,4-Dichlorothiazole is a key representative, in developing novel therapeutic agents.

Agricultural Applications

In agricultural chemistry, 2,4-Dichlorothiazole serves as an important building block for the synthesis of various agrochemicals, particularly herbicides, fungicides, and insecticides .

One significant application is in the development of herbicidal active compounds of the thiazolyoxyacetamide type. In this context, 2,4-dichloro-5-cyano-thiazole, which can be derived from 2,4-dichloro-5-thiazolecarboxaldehyde, serves as a key intermediate . This demonstrates the importance of 2,4-Dichlorothiazole and its derivatives in creating effective crop protection products.

The specific structure of 2,4-Dichlorothiazole allows for selective modifications that can tune the properties of the resulting agrochemicals, including their specificity, potency, and environmental persistence. This versatility makes it a valuable starting material in the development of new crop protection products with improved efficacy and environmental profiles .

Table 3: Agricultural Applications of 2,4-Dichlorothiazole and Derivatives

Materials Science and Analytical Applications

Beyond pharmaceutical and agricultural applications, 2,4-Dichlorothiazole has found utility in materials science and analytical chemistry, highlighting its versatility across multiple disciplines.

In materials science, 2,4-Dichlorothiazole and its derivatives are incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance. The heterocyclic structure contributes to improved material performance under challenging conditions, making the resulting polymers suitable for specialized applications .

As an analytical reagent, 2,4-Dichlorothiazole aids in the detection and quantification of various substances in environmental and biological samples. Its specific chemical reactivity facilitates the development of selective analytical procedures for research and quality control purposes .

The compound's utility extends to:

-

Polymer additives for enhanced stability

-

Development of specialty coatings with improved resistance properties

-

Chromatographic methods for environmental monitoring

-

Spectroscopic techniques for pharmaceutical analysis

The availability of 2,4-Dichlorothiazole with various purity levels allows researchers and manufacturers to select the appropriate grade for their specific applications, balancing cost considerations with required quality standards .

Current Research Trends

Research involving 2,4-Dichlorothiazole continues to expand across multiple disciplines, with ongoing efforts to develop new applications and improve existing methodologies.

In pharmaceutical research, thiazole derivatives are being investigated for various therapeutic applications, including antimicrobial, antidiabetic, and anti-inflammatory activities . These studies build upon the established importance of the thiazole scaffold in medicinal chemistry and suggest potential new directions for drug discovery.

Agricultural research focuses on developing more effective and environmentally friendly crop protection products based on thiazole chemistry. This includes optimizing the synthesis of 2,4-Dichlorothiazole derivatives and evaluating their efficacy against various pests and diseases .

Materials science research explores the incorporation of thiazole derivatives into polymers and other materials to enhance their performance characteristics. This includes studies on thermal stability, chemical resistance, and other properties relevant to specialized applications .

Synthetic methodology research aims to develop more efficient and sustainable approaches to producing 2,4-Dichlorothiazole and its derivatives. This includes exploring alternative reagents, catalysts, and reaction conditions to improve yields, reduce waste, and minimize environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume